Rel-(3R,4S)-4-aminochroman-3-ol

Description

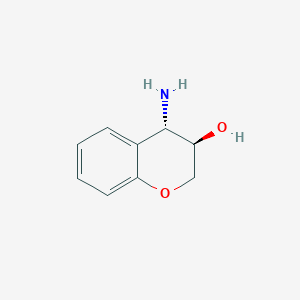

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-4-amino-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-4,7,9,11H,5,10H2/t7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPRWKWUBCZNJO-CBAPKCEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C2O1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C2=CC=CC=C2O1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801229489 | |

| Record name | 2H-1-Benzopyran-3-ol, 4-amino-3,4-dihydro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58810-68-7 | |

| Record name | 2H-1-Benzopyran-3-ol, 4-amino-3,4-dihydro-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58810-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-ol, 4-amino-3,4-dihydro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(3R,4S)-4-amino-3,4-dihydro-2H-1-benzopyran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of the Rel 3r,4s 4 Aminochroman 3 Ol Core

Transformations Involving the Amino Group (e.g., Acylation, Alkylation, Reductive Amination)

The primary amino group at the C4 position is a key site for derivatization due to its nucleophilicity. Common transformations include acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination, a controlled method for mono-alkylation.

Acylation: The direct acylation of the amino group is a straightforward transformation that proceeds readily with various acylating agents, such as acyl chlorides or anhydrides, to form stable amide bonds. This modification can significantly alter the electronic and steric properties of the molecule. For instance, acetylation of the amino group in related aminochromanol derivatives has been shown to impact metabolic stability and receptor binding interactions.

Alkylation: Direct alkylation of the primary amine with alkyl halides often leads to mixtures of mono- and di-alkylated products, making it a less controlled method. A more effective and widely used strategy for introducing alkyl groups is reductive amination. masterorganicchemistry.com

Reductive Amination: This powerful one-pot reaction involves the condensation of the primary amine of the 4-aminochroman-3-ol (B1641235) core with an aldehyde or ketone to form an intermediate imine. The imine is then reduced in situ to the corresponding secondary amine without being isolated. wikipedia.orglibretexts.org This method prevents over-alkylation and allows for the introduction of a wide variety of substituents. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.comwikipedia.org The reaction is highly versatile and tolerates a range of functional groups on both the amine and the carbonyl component. organic-chemistry.org

| Carbonyl Compound | Reducing Agent | General Conditions | Product Type |

|---|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | DCE, Room Temp | N-methyl derivative |

| Acetaldehyde | NaBH₃CN | MeOH, pH ~6 | N-ethyl derivative |

| Acetone | Ti(i-PrO)₄, NaBH₄ | DCM, Room Temp | N-isopropyl derivative |

| Benzaldehyde | NaBH(OAc)₃ | DCE, Room Temp | N-benzyl derivative |

Reactions of the Hydroxyl Group (e.g., Esterification, Etherification)

The secondary hydroxyl group at the C3 position offers another handle for derivatization. Key reactions include esterification and etherification. A significant challenge in modifying the hydroxyl group is its lower nucleophilicity compared to the amino group. Therefore, achieving chemoselectivity is paramount.

Esterification (O-Acylation): To selectively acylate the hydroxyl group in the presence of the amine, the greater nucleophilicity of the amino group must be suppressed. A common strategy involves performing the reaction under acidic conditions. nih.gov In a sufficiently acidic medium, the amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt, allowing the acylating agent (e.g., an acyl chloride or anhydride) to react preferentially with the hydroxyl group to form an ester. nih.gov This method enables the direct and scalable preparation of O-acyl derivatives.

| Acylating Agent | Conditions/Catalyst | Product Type |

|---|---|---|

| Acetyl Chloride | Trifluoroacetic acid (TFA) | 3-O-acetyl ester |

| Benzoyl Anhydride | Methanesulfonic acid (MeSO₃H) | 3-O-benzoyl ester |

| Pivaloyl Chloride | Pyridine (with prior N-protection) | 3-O-pivaloyl ester |

Etherification: The formation of an ether linkage at the C3 position, such as O-methylation, can enhance lipophilicity and alter hydrogen bonding capacity. Standard etherification methods like the Williamson synthesis typically require a strong base to deprotonate the alcohol, which would be incompatible with the unprotected amine. Consequently, N-protection (e.g., as a Boc-carbamate or an amide) is usually necessary before performing the etherification reaction. After protection, the hydroxyl group can be deprotonated with a base like sodium hydride and reacted with an alkyl halide to yield the desired ether.

Modifications of the Chroman Ring System (e.g., Halogenation, Aromatization, Annulation)

The chroman ring itself can be chemically modified, particularly at the aromatic portion, to further diversify the scaffold.

Halogenation: The benzene (B151609) ring of the chroman scaffold is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgbyjus.com The ether oxygen at position 1 is an activating, ortho-, para-directing group. Therefore, halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is expected to occur primarily at the C6 and C8 positions, which are ortho and para to the ring ether oxygen. byjus.commasterorganicchemistry.com

| Reagent | Catalyst | Predicted Product (Position of Substitution) |

|---|---|---|

| Cl₂ | AlCl₃ | 6-chloro and 8-chloro derivatives |

| Br₂ | FeBr₃ | 6-bromo and 8-bromo derivatives |

| I₂ | HNO₃ (oxidant) | 6-iodo and 8-iodo derivatives |

Aromatization: The saturated heterocyclic ring of the chroman can be oxidized to create a fully aromatic quinoline (B57606) system. This transformation typically involves dehydrogenation and can be accomplished using metal catalysts like palladium on carbon (Pd/C) at elevated temperatures or with chemical oxidants. For example, methods developed for the synthesis of 4-aminoquinolines from dihydroquinolinones via palladium-catalyzed dehydrogenative aromatization provide a strong precedent for this type of transformation. nih.gov Such a modification dramatically changes the geometry and electronic properties of the core scaffold.

Annulation: Annulation reactions involve the construction of a new ring onto the existing chroman framework, leading to more complex polycyclic structures. nih.gov These reactions can be designed to fuse a new ring to the benzene portion of the scaffold, often starting from a functionalized chroman (e.g., a halogenated derivative that can participate in cross-coupling reactions) to build carbocyclic or heterocyclic rings.

Scaffold Diversification Strategies for Rel-(3R,4S)-4-aminochroman-3-ol Analogues

Scaffold diversification is a key strategy in drug discovery to explore the chemical space around a promising core structure. nih.gov The this compound core is well-suited for such strategies due to its multiple, orthogonally reactive functional groups.

A comprehensive diversification approach would leverage the reactions described previously:

Amino Group Modification: Libraries of analogues can be generated by reacting the primary amine with a diverse set of aldehydes and ketones via reductive amination, or with various acyl chlorides and sulfonyl chlorides to produce a range of amides and sulfonamides. masterorganicchemistry.com

Hydroxyl Group Modification: Following N-protection, the hydroxyl group can be esterified or etherified with a variety of reagents to modulate polarity and steric bulk. Alternatively, chemoselective O-acylation under acidic conditions can be employed directly. nih.gov

Ring System Functionalization: The aromatic ring can be functionalized through electrophilic substitution to introduce halogens, nitro groups, or alkyl groups. These new handles can then be used for further modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach new aryl or alkyl fragments.

Core Scaffold Transformation: More profound changes to the scaffold can be achieved through aromatization of the heterocyclic ring to a quinoline or through annulation reactions to create novel polycyclic systems. nih.gov

By systematically applying these transformations, chemists can generate extensive libraries of this compound analogues, enabling a thorough exploration of structure-activity relationships.

Structure Activity Relationship Sar and Ligand Design with Aminochromanol Scaffolds

Elucidating Stereochemical SAR in Aminochromanol Derivatives

The three-dimensional arrangement of functional groups in a molecule is a critical determinant of its biological activity. Structure-Activity Relationship (SAR) studies that focus on stereochemistry systematically investigate how the spatial orientation of atoms influences interactions with biological targets. numberanalytics.comnih.gov For aminochromanol derivatives, the relative and absolute configuration of the amino and hydroxyl groups on the chroman ring plays a pivotal role in defining the molecule's efficacy and selectivity.

A systematic study of stereoisomers is essential to map the structural requirements of a target's binding site. nih.gov Research into chroman and thiochroman (B1618051) derivatives for use as pure antiestrogens has highlighted the importance of the stereochemical configuration at the 3- and 4-positions. Studies indicated that the (3RS,4RS)-configuration was crucial for enhancing estrogen receptor binding and oral antiestrogen (B12405530) activities. nih.gov This underscores that even subtle changes in the spatial arrangement of substituents on the chroman scaffold can lead to significant differences in biological outcomes.

Comprehensive stereochemical-SAR (S-SAR) studies involve the synthesis and biological evaluation of all possible stereoisomers of a lead compound. nih.gov For a molecule like 4-aminochroman-3-ol (B1641235) with two chiral centers, this would involve evaluating the (3R,4S), (3S,4R), (3R,4R), and (3S,4S) isomers. Comparing the biological activities of these isomers can reveal the optimal geometry for target engagement. For instance, in a study on tetrahydrolipstatin (THL) and its seven diastereomers, it was found that while THL was the most potent inhibitor of porcine pancreatic lipase (B570770), several other diastereomers retained significant activity, indicating a degree of plasticity in the enzyme's active site. nih.gov

Table 1: Impact of Stereochemistry and Substitution on Chroman Derivative Activity

| Structural Feature | Observation | Impact on Activity | Source |

|---|---|---|---|

| Configuration at C3 and C4 | The (3RS,4RS)-configuration was evaluated for estrogen receptor modulation. | Plays a critical role in increasing estrogen receptor binding and oral antiestrogen activities. | nih.gov |

| Methyl Group at C3 | A methyl group was incorporated at the 3-position. | Contributes significantly to estrogen receptor binding. | nih.gov |

| Side Chain at C4 | A 9-methylene chain with a terminal sulfoxide (B87167) moiety was attached. | Important for increasing estrogen receptor binding and activity. | nih.gov |

| Systematic Inversion of Stereochemistry | Synthetic THL and its seven stereoisomers were evaluated as lipase inhibitors. | Revealed that stereochemistry plays a modulating role, with IC50 values ranging from 4.0 to 930 nM. | nih.gov |

Pharmacophore Modeling and Lead Optimization Strategies for Chroman-Based Compounds

Pharmacophore modeling is a cornerstone of computer-aided drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govyoutube.com A pharmacophore model for an aminochromanol derivative would typically define the precise spatial relationships between key features such as hydrogen bond donors (from the amino and hydroxyl groups), hydrogen bond acceptors, hydrophobic regions (the aromatic ring), and potentially positively charged centers (the protonated amine). nih.gov These models can be generated based on the structure of a known ligand-target complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov

Once a lead compound like an aminochromanol derivative is identified, lead optimization is the iterative process of modifying its chemical structure to improve its therapeutic properties. patsnap.com The goal is to enhance efficacy, potency, and selectivity while optimizing pharmacokinetic profiles (absorption, distribution, metabolism, excretion) and minimizing toxicity (ADMET). patsnap.comnih.govdanaher.com

Key strategies in lead optimization include:

Structure-Activity Relationship (SAR) Analysis : Systematically modifying parts of the lead compound and assessing the impact on biological activity helps identify which functional groups are essential. numberanalytics.compatsnap.com

Structural Simplification : Complex molecules can be difficult to synthesize and may have poor pharmacokinetic properties. Judiciously removing non-essential structural motifs, such as redundant chiral centers or ring systems, can improve synthetic accessibility and drug-likeness. nih.gov

Bioisosteric Replacement : This involves substituting a functional group with another group that has similar physical or chemical properties but may alter the molecule's potency, selectivity, or metabolic stability. numberanalytics.com For instance, the hydroxyl group in the aminochromanol core could be replaced with other hydrogen-bonding groups.

Scaffold Hopping : This advanced technique involves replacing the core molecular framework (the chroman ring system) with a structurally different scaffold while retaining the original pharmacophoric features. numberanalytics.com This can lead to novel compounds with improved properties or a different intellectual property profile.

Computational tools are integral to modern lead optimization, with techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking used to predict the effects of potential modifications before undertaking costly synthesis. patsnap.comdanaher.com

Rational Design of Targeted Ligands Utilizing the Aminochromanol Core

Rational ligand design aims to create molecules that bind specifically to a biological target, often a protein, by leveraging knowledge of the target's three-dimensional structure. nih.govnih.gov This structure-based approach is a powerful alternative to traditional high-throughput screening, allowing for the faster development of potent and selective ligands. nih.gov The aminochromanol scaffold provides an excellent starting point for such designs.

The design process begins with the identification of a binding site on the target protein, such as an enzyme's catalytic cleft. nih.gov The aminochromanol core can then be positioned within this site in silico. The amino and hydroxyl groups can be oriented to form specific hydrogen bonds with amino acid residues in the binding pocket, while the chroman ring system can engage in hydrophobic or π-stacking interactions.

Based on this initial docking, medicinal chemists can design derivatives with additional functional groups to exploit other features of the binding site, thereby increasing affinity and selectivity. numberanalytics.comnih.gov For example, kinetic-based mechanistic analysis can guide the design of ligands to improve reaction rates in catalytic processes. mit.edu Furthermore, the design can incorporate a "handle" — a chemically accessible point on the molecule distal to the binding region — which allows the ligand to be attached to a surface or matrix for applications like affinity chromatography without losing binding activity. nih.gov This rational, iterative cycle of design, synthesis, and testing is central to modern drug discovery and the development of highly targeted therapeutics. nih.gov

Biomolecular Interactions and Mechanistic Studies of Aminochromanol Derivatives

Enzyme Interaction Profiling and Inhibition Mechanisms

The unique structural conformation of aminochromanol derivatives allows them to fit into the active sites of various enzymes, leading to modulation of their catalytic activity. This inhibitory potential has been investigated against several key enzymes implicated in a range of physiological and pathological processes.

Cholinesterase (AChE and BuChE) Inhibitory Activity

Derivatives of the chroman scaffold have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the degradation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. While specific data for Rel-(3R,4S)-4-aminochroman-3-ol is not extensively available, related compounds have shown promise. For instance, carbamate (B1207046) derivatives of N-propargylaminoindans and N-propargylphenethylamines, which share some structural similarities with aminochromanols, have been designed as dual inhibitors of both AChE and MAO. The presence of a carbamate moiety was found to be crucial for AChE inhibition.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine. nih.gov Inhibition of MAO, particularly MAO-B, is a therapeutic target for neurodegenerative conditions like Parkinson's disease. nih.gov The chromone (B188151) and chromanone scaffolds are recognized for their potential as MAO-B inhibitors. nih.gov

Research into coumarin (B35378) derivatives, which contain a chromen-2-one core, has revealed significant MAO inhibitory activity. For example, certain 3-phenyl-substituted coumarin derivatives have demonstrated potent and selective MAO-B inhibition, with IC50 values in the sub-micromolar range. scienceopen.com Specifically, 3-phenyl-7,8-dimethoxydaphnetin derivatives have shown significant MAO-B inhibition. scienceopen.com Furthermore, acyl hydrazine (B178648) derivatives have also been identified as potent MAO-B inhibitors, with some compounds exhibiting IC50 values as low as 0.14 µM. nih.gov These findings suggest that the chroman scaffold, present in this compound, could serve as a valuable template for the design of novel MAO inhibitors.

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Binding and Inhibition

Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a DNA repair enzyme that plays a crucial role in removing stalled topoisomerase 1 (Top1)-DNA complexes. nih.govnih.gov The inhibition of Tdp1 is a promising strategy to enhance the efficacy of Top1-targeting anticancer drugs. nih.govnih.gov

A novel class of Tdp1 inhibitors based on the octahydro-2H-chromene scaffold has been developed and shown to be potent inhibitors of this enzyme. nih.gov These compounds exhibit IC50 values in the low micromolar range. nih.gov For instance, a derivative with a bulky adamantane (B196018) substituent was found to be the most effective, with an IC50 of 1.2 µM. nih.gov Molecular modeling studies suggest that these inhibitors likely occupy the active site of Tdp1, thereby blocking the access of its natural substrate. nih.gov This research highlights the potential of the chroman framework, as found in this compound, for the development of effective Tdp1 inhibitors. nih.govnih.gov

Arginase Binding and Inhibition

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.govresearchgate.net Its inhibition has been explored for therapeutic benefits in cardiovascular and inflammatory diseases. nih.gov However, a review of the literature on arginase inhibitors reveals that the most potent inhibitors are typically amino acid derivatives, such as those based on boronic acid. nih.govresearchgate.netnih.gov There is currently no significant evidence to suggest that aminochromanol derivatives like this compound are effective inhibitors of arginase. The structural requirements for arginase inhibition appear to be quite distinct from the scaffold of aminochromanols. nih.govresearchgate.netresearchgate.net

Receptor Ligand Interactions and Signaling Pathway Modulation

Beyond enzyme inhibition, aminochromanol derivatives have been shown to interact with various cell surface and intracellular receptors, thereby modulating downstream signaling pathways.

Novel C6-aryl substituted derivatives of 3-(dimethylamino)chroman have been synthesized and evaluated for their affinity towards the serotonin 5-HT(7) receptor. nih.gov This receptor is implicated in a variety of central nervous system functions, including mood, cognition, and sleep. The synthesized chroman derivatives displayed a wide range of affinities for the 5-HT(7) receptor, with some compounds exhibiting binding in the nanomolar range. nih.gov This indicates that the 3-aminochroman scaffold is a promising starting point for the development of selective 5-HT(7) receptor ligands. nih.gov

The dopaminergic system, which includes five receptor subtypes (D1-D5), is crucial for motor control, cognition, and emotion. nih.govnih.gov While direct binding data for this compound on dopamine receptors is limited, the general structural features of this compound suggest potential interactions with monoamine receptors.

General Mechanisms of Bioactivity Associated with the Chroman Scaffold (e.g., Antioxidant, Anti-inflammatory)

The chroman ring system is a privileged scaffold in medicinal chemistry, and its derivatives are known to possess a wide array of biological activities, including antioxidant and anti-inflammatory effects. nih.govnih.gov

The antioxidant properties of chromanol-type compounds are well-documented and are primarily attributed to their ability to act as reducing agents for oxygen-centered radicals. nih.gov The efficiency of this antioxidant action is dependent on the reaction rate constants for the primary antioxidative reaction and the stability of the resulting antioxidant-derived radicals. nih.gov

The anti-inflammatory activity of compounds containing the chroman scaffold is often linked to their ability to modulate inflammatory pathways. For instance, some derivatives may inhibit the production of pro-inflammatory mediators. The anti-inflammatory effects of various compounds have been linked to the inhibition of enzymes like cyclooxygenase (COX) and the modulation of signaling pathways such as the NF-κB and MAPK pathways. frontiersin.orgnih.govnih.gov The chroman structure, with its potential for diverse substitutions, offers a versatile platform for the development of new anti-inflammatory agents. frontiersin.org

Computational Chemistry and in Silico Approaches in Rel 3r,4s 4 Aminochroman 3 Ol Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics (MD) simulations are then often used to provide a more detailed view of the dynamic nature of the ligand-target interactions over time. These techniques are crucial for understanding the potential biological targets of a compound and the specific interactions that govern its binding affinity and selectivity.

Despite the utility of these methods, there are no specific molecular docking or molecular dynamics simulation studies published in the scientific literature for Rel-(3R,4S)-4-aminochroman-3-ol . Such studies would be invaluable in identifying its potential protein targets and elucidating the key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations are employed to investigate the three-dimensional arrangement of atoms in a molecule (conformational analysis) and to determine its electronic properties, such as electrostatic potential and frontier molecular orbitals. This information is vital for understanding the molecule's intrinsic reactivity and its ability to interact with biological macromolecules.

Currently, there is no available research detailing quantum chemical calculations specifically performed on This compound . Such calculations would provide a deeper understanding of its preferred conformations in different environments and its electronic characteristics, which are key determinants of its pharmacokinetic and pharmacodynamic profiles.

Virtual Screening and De Novo Design of Aminochromanol Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. De novo design, on the other hand, involves the computational creation of novel molecules with desired properties.

There are no published studies that have utilized This compound as a scaffold in virtual screening campaigns or as a starting point for the de novo design of new analogues. These approaches could be powerful tools for discovering novel derivatives with improved potency, selectivity, or pharmacokinetic properties.

Cheminformatics and Machine Learning for Scaffold Exploration and Property Prediction

Cheminformatics and machine learning are increasingly used to analyze large chemical datasets, identify structure-activity relationships (SAR), and predict the physicochemical and biological properties of molecules. These methods can accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds.

A search of the relevant literature and databases reveals no specific cheminformatics or machine learning studies focused on the This compound scaffold. The application of these techniques could help in exploring the chemical space around this scaffold and in building predictive models for properties such as solubility, permeability, and metabolic stability.

Emerging Trends and Future Research Trajectories for Aminochromanol Chemistry

Development of Next-Generation Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. In the context of 4-aminochroman-3-ols, the relative and absolute configuration of the amino and hydroxyl groups are critical for their intended biological activity.

Recent advancements in stereoselective synthesis are moving beyond classical resolution and substrate-controlled methods towards more sophisticated catalyst-controlled approaches. The development and application of novel organocatalysts and transition-metal catalysts are at the forefront of this trend. chiralpedia.com These catalysts can facilitate enantioselective and diastereoselective reactions with high precision, often under mild reaction conditions. chiralpedia.com For instance, the use of chiral catalysts in the synthesis of related structures has demonstrated the potential to achieve high yields and enantiomeric purity. chiralpedia.com

A significant area of research is the use of biocatalysts, such as enzymes, to achieve high stereoselectivity. nih.gov Imine reductases (IREDs), for example, have been successfully employed in the enantioselective reductive amination of 3-chromanones to produce 3-aminochroman derivatives with high yields and enantiomeric excess. nih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. nih.gov The directed evolution of enzymes is further expanding the repertoire of biocatalysts, allowing for the tailoring of enzymes to specific substrates and reaction conditions, which holds immense promise for the synthesis of complex aminochromanols. cgu-odisha.ac.in

Future research in this area will likely focus on the development of catalytic systems that can control the formation of multiple stereocenters in a single step, further streamlining the synthesis of complex aminochromanol derivatives. The integration of flow chemistry with stereoselective catalysis is also an emerging area that could lead to more efficient and scalable synthetic processes. iupac.org

Exploration of Polypharmacology and Multitarget-Directed Ligands Based on Aminochromans

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases, such as neurodegenerative disorders, often involve multiple pathological pathways. nih.govnih.gov This has led to the rise of polypharmacology, an approach that aims to design single chemical entities that can modulate multiple targets simultaneously. nih.gov The aminochroman scaffold is well-suited for the development of such multitarget-directed ligands (MTDLs).

Researchers are actively exploring the design and synthesis of aminochroman-based hybrids that combine the pharmacophoric features necessary for interacting with different biological targets. For example, in the context of Alzheimer's disease, efforts have been made to develop chromone-based ligands that can inhibit both cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), enzymes that play crucial roles in the disease's progression. nih.gov One study identified a chromone (B188151) derivative, compound 9a, as a potent and selective inhibitor of both acetylcholinesterase (AChE) and human monoamine oxidase A (hMAO-A). nih.gov Another compound, 23a, was found to be a selective inhibitor of monoamine oxidase B (MAO-B) while also displaying inhibitory activity against cholinesterases. nih.gov

The table below summarizes the inhibitory activities of these representative multitarget-directed ligands.

| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) |

| 9a | hAChE | 0.21 | 0.19 |

| hMAO-A | 0.94 | 0.057 | |

| hMAO-B | 3.81 | 0.48 | |

| 23a | hMAO-B | 0.63 | 0.34 |

Data sourced from a study on chromone-based multitarget-directed ligands. nih.gov

Future research will likely focus on expanding the range of targets for aminochroman-based MTDLs to include other relevant proteins implicated in neurodegenerative diseases and other complex disorders. The integration of computational modeling and artificial intelligence will be crucial in the rational design of these sophisticated molecules to optimize their binding affinities and selectivity for multiple targets.

Advanced Applications in Chemical Biology and Proteomics

The unique structural features of aminochromanols make them valuable tools for chemical biology and proteomics research. These compounds can be modified to create chemical probes that can be used to study protein function, identify new drug targets, and elucidate complex biological pathways.

One emerging area is the development of covalent inhibitors based on the aminochroman scaffold. These molecules are designed to form a stable, irreversible bond with a specific amino acid residue on a target protein, leading to its permanent inactivation. chemikailproteomics.com This approach can offer high potency and prolonged duration of action. The amino group of the 4-aminochroman-3-ol (B1641235) can be functionalized to incorporate a reactive "warhead" that specifically targets a nucleophilic amino acid, such as cysteine or lysine, within the active site of a protein. chemikailproteomics.com

Chemoproteomic technologies are being used to identify the targets of these covalent probes on a proteome-wide scale. chemikailproteomics.com This involves treating cells or cell lysates with the probe, followed by enrichment of the covalently modified proteins and their identification by mass spectrometry. This powerful technique can reveal not only the intended target of a compound but also any off-target interactions, providing valuable insights into its mechanism of action and potential side effects.

The table below illustrates the types of data that can be generated from a chemoproteomic experiment.

| Probe | Target Protein | Site of Modification | Functional Consequence |

| Aminochroman-based probe 1 | Enzyme X | Cysteine-123 | Inhibition of catalytic activity |

| Aminochroman-based probe 2 | Kinase Y | Lysine-45 | Blockade of ATP binding |

Future directions in this field include the development of "tunable" covalent probes whose reactivity can be controlled by external stimuli, such as light. This would allow for precise spatial and temporal control over protein inhibition. Furthermore, the application of aminochroman-based probes in combination with advanced imaging techniques will enable the visualization of protein targets within living cells, providing a deeper understanding of their biological roles.

Sustainable Synthesis and Process Intensification for Aminochromanol Production

As the demand for aminochromanols and their derivatives grows, there is an increasing need for sustainable and efficient manufacturing processes. Green chemistry principles are being integrated into the synthesis of these compounds to minimize waste, reduce energy consumption, and utilize renewable resources. mdpi.commdpi.com

One key trend is the move from traditional batch processing to continuous flow chemistry. mdpi.comamarequip.com Flow reactors offer several advantages, including improved heat and mass transfer, enhanced safety for highly exothermic or hazardous reactions, and the potential for automation and process control. youtube.com This can lead to higher yields, improved product quality, and a smaller manufacturing footprint. mdpi.com Microreactors, a type of flow reactor with very small dimensions, are particularly well-suited for process development and the synthesis of small quantities of material for research purposes. amarequip.com

The use of non-conventional energy sources, such as microwaves and ultrasound, is another area of active research in process intensification. mdpi.com These technologies can accelerate reaction rates and improve yields, often under solvent-free or reduced-solvent conditions. cgu-odisha.ac.inmdpi.com For example, reactive extrusion is a solvent-free technique that allows for chemical reactions to occur in a molten polymer matrix, offering a highly sustainable manufacturing route. cgu-odisha.ac.in

Biocatalysis, as mentioned earlier, also plays a crucial role in the sustainable production of aminochromanols. nih.govmdpi.com The use of enzymes can eliminate the need for harsh reagents and protecting groups, leading to cleaner and more atom-economical synthetic routes. mdpi.com The development of robust and recyclable biocatalysts is a key goal for making these processes economically viable on an industrial scale.

The table below compares key aspects of traditional batch synthesis with sustainable, intensified approaches.

| Feature | Traditional Batch Synthesis | Sustainable/Intensified Synthesis |

| Reactor Type | Large, stirred tank | Flow reactor, microreactor |

| Energy Source | Conventional heating/cooling | Microwaves, ultrasound |

| Solvent Use | Often high | Minimized or solvent-free |

| Waste Generation | Significant | Reduced |

| Safety | Potential hazards with large volumes | Improved safety with small volumes |

| Scalability | Can be challenging | Often more straightforward |

Future research in this area will focus on the integration of these different technologies into fully continuous and automated manufacturing platforms. The development of novel catalysts that are compatible with flow conditions and the design of integrated downstream processing steps will be critical for realizing the full potential of sustainable aminochromanol production.

Q & A

Q. What are the optimal synthetic routes for Rel-(3R,4S)-4-aminochroman-3-ol, and how can yield and purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step routes with chiral resolution techniques. For example, similar compounds (e.g., pyrrolidine derivatives) are synthesized via reductive amination or asymmetric hydrogenation using chiral catalysts like Ru-BINAP complexes. Key steps include:

- Chiral induction : Use of chiral auxiliaries or enantioselective catalysts to control stereochemistry.

- Purification : Column chromatography or recrystallization to achieve >98% purity.

- Yield optimization : Adjusting reaction stoichiometry (e.g., 1.2 eq. of reducing agents like NaBH4) and solvent systems (e.g., methanol/THF mixtures) .

- Data Table :

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Asymmetric hydrogenation | Ru-BINAP | 75–85 | 98 |

| Reductive amination | NaBH3CN/Chiral Aux | 60–70 | 95 |

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases (85:15) to resolve enantiomers.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm diastereomeric ratios.

- Polarimetry : Measure specific rotation ([α]) and compare with literature values for chiral amino alcohols .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3R,4S vs. 3S,4R) affect biological activity in receptor-binding studies?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., GPCRs). For example, the 3R,4S configuration may exhibit stronger hydrogen bonding with Asp113 in the β2-adrenergic receptor.

- In vitro assays : Compare IC50 values in cAMP accumulation assays. Contradictions in activity (e.g., unexpected low potency) may arise from off-target interactions, requiring selectivity profiling via kinase panels .

- Key Insight : Minor stereochemical changes can alter binding kinetics by >10-fold due to steric clashes or hydrogen-bond mismatches .

Q. How can researchers resolve contradictions between computational predictions and experimental data in biological activity studies?

- Methodological Answer :

- X-ray crystallography : Determine the crystal structure of the compound bound to its target to validate docking poses.

- Free-energy perturbation (FEP) : Refine computational models by simulating thermodynamic cycles to account for solvation effects.

- Dose-response curves : Use Hill slopes to assess cooperative binding effects missed in silico .

Q. What strategies mitigate degradation of this compound under physiological conditions?

- Methodological Answer :

- Stability assays : Monitor degradation kinetics in PBS (pH 7.4) via LC-MS. For example, the hydroxyl group may undergo oxidation, requiring antioxidants (e.g., 0.1% ascorbic acid).

- Prodrug design : Modify the hydroxyl group to a ester or carbonate derivative to enhance stability in vivo .

Data Contradiction Analysis Example

Scenario : Conflicting reports on enzymatic inhibition (IC50 = 10 nM vs. 100 nM).

- Resolution Steps :

- Assay validation : Confirm enzyme source (recombinant vs. native) and buffer conditions (e.g., Mg concentration affects activity).

- Control experiments : Test against known inhibitors (e.g., staurosporine) to rule out assay artifacts.

- Structural analysis : Compare binding modes via cryo-EM or MD simulations to identify conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.